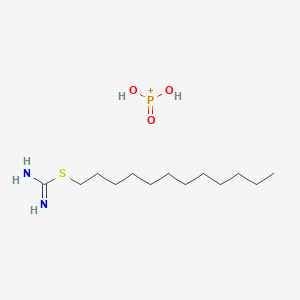
dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate is a chemical compound with the molecular formula C_13H_28N_2O_3PS. This compound is known for its unique structure, which includes both a phosphonium group and a carbamimidothioate group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate typically involves the reaction of dodecylamine with thiophosgene, followed by the addition of phosphoric acid. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate exerts its effects involves the interaction with specific molecular targets and pathways. The phosphonium group can interact with cellular membranes, affecting membrane permeability and function. The carbamimidothioate group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity.
Comparación Con Compuestos Similares
Similar Compounds
Dodecylamine: A primary amine with similar alkyl chain length but lacking the phosphonium and carbamimidothioate groups.
Thiophosgene: A reagent used in the synthesis of carbamimidothioates but without the phosphonium group.
Phosphoric Acid: A common reagent in the synthesis of phosphonium compounds but lacking the carbamimidothioate group.
Uniqueness
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate is unique due to the presence of both the phosphonium and carbamimidothioate groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups.
Propiedades
Número CAS |
90691-86-4 |
|---|---|
Fórmula molecular |
C13H30N2O3PS+ |
Peso molecular |
325.43 g/mol |
Nombre IUPAC |
dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate |
InChI |
InChI=1S/C13H28N2S.HO3P/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-4(2)3/h2-12H2,1H3,(H3,14,15);(H-,1,2,3)/p+1 |
Clave InChI |
UFGATDLMSHSVTP-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCSC(=N)N.O[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


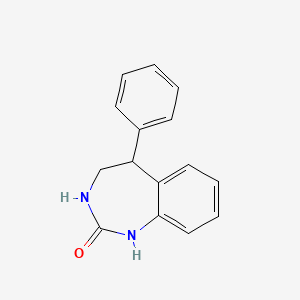
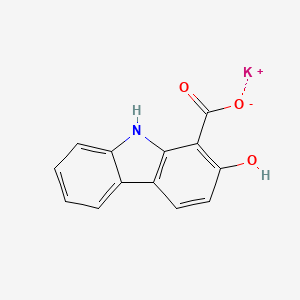
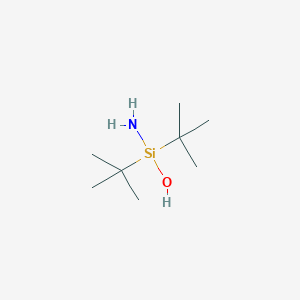
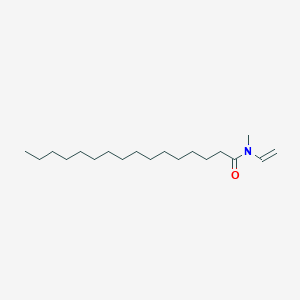
![1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one](/img/structure/B14364230.png)
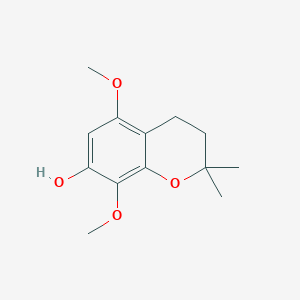
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
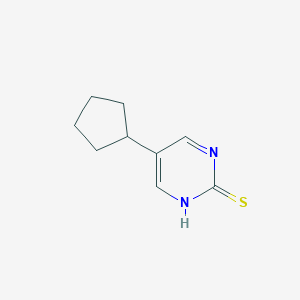
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)
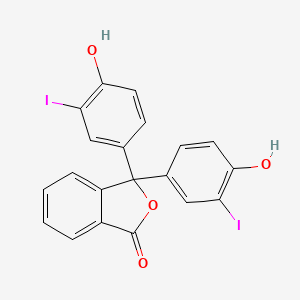

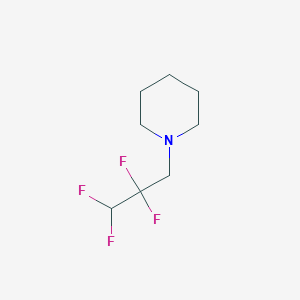
![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)

